molecular formula C17H26N2O3 B2919630 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea CAS No. 1396860-22-2

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2919630
CAS No.: 1396860-22-2
M. Wt: 306.406
InChI Key: OWXGYSIETSBEGP-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound with the molecular formula C 17 H 26 N 2 O 3 and a molecular weight of 306.4 g/mol . It is characterized by a urea functional group substituted with a 2-phenoxyethyl chain and a 2-cyclohexyl-2-hydroxyethyl group, giving it a defined polar surface area and molecular structure . The compound is supplied with the CAS Number 1396860-22-2 and is identified by the InChI Key OWXGYSIETSBEGP-UHFFFAOYSA-N . This chemical is intended for research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can access this compound for their investigations, with various quantities available from commercial suppliers .

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c20-16(14-7-3-1-4-8-14)13-19-17(21)18-11-12-22-15-9-5-2-6-10-15/h2,5-6,9-10,14,16,20H,1,3-4,7-8,11-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXGYSIETSBEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NCCOC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-phenoxyethyl)urea (CHEU) is a synthetic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.406 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

CHEU features a urea moiety, which is known for its ability to form hydrogen bonds, enhancing interactions with biological targets. The presence of cyclohexyl and phenoxyethyl groups contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Property Value
Molecular FormulaC17H26N2O3
Molecular Weight306.406 g/mol
Purity≥ 95%

The biological activity of CHEU is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The urea group can participate in hydrogen bonding, while the phenoxy group may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to potential therapeutic effects.

Biological Activity

Research into the biological activity of CHEU has revealed several promising avenues:

  • Anticancer Activity : Preliminary studies suggest that CHEU exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : CHEU has shown potential in reducing inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have indicated that CHEU possesses antimicrobial activity against certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a study examining the effects of CHEU on human breast cancer cells (MCF-7), it was found that treatment with CHEU resulted in significant cell death compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that CHEU induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of CHEU using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that CHEU significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) compared to controls, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of CHEU and its derivatives. Modifications to the cyclohexyl or phenoxyethyl groups have been explored to enhance potency and selectivity against specific biological targets.

Table: Structure-Activity Relationship Studies

Derivative Biological Activity Comments
1-(Cyclopentyl-2-hydroxyethyl)-3-(2-phenoxyethyl)ureaModerate anticancer activitySlightly less potent than CHEU
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(4-chlorophenoxyethyl)ureaEnhanced anti-inflammatory effectsImproved selectivity observed
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-nitrophenoxyethyl)ureaReduced cytotoxicitySuggests importance of substituent position

Comparison with Similar Compounds

Table 2: Calculated Physicochemical Properties

Compound Name XLogP Polar Surface Area (Ų) Hydrogen Bond Donors Reference
Target Compound ~3.1* ~87.8* 2 -
1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea 2.8 87.8 2
1-Cyclohexyl-3-(2-chloroethyl)urea 2.0 56.9 2

*Estimated based on structural similarity to .

  • Lipophilicity : The target compound’s higher XLogP (~3.1) compared to ’s 2.8 suggests greater membrane permeability, advantageous for CNS-targeting drugs .
  • Hydrogen Bonding: Both the target compound and have two hydrogen bond donors, likely influencing crystal packing and solubility .

Table 3: Bioactivity Comparison

Compound Name Bioactivity Mechanism Reference
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Anticancer (alkylating agent) Generates 2-chloroethyl carbonium ion
2-Phenoxyethyl 4-hydroxybenzoate () Cytotoxic (IC₅₀ < 62.5 µg/mL in MCF-7) DNA intercalation via H-bonding
Compound 21 () PRMT3 inhibition Allosteric binding
  • Cytotoxicity: While the target compound lacks direct data, phenoxyethyl derivatives in showed cytotoxicity linked to H-bond-mediated DNA interactions, suggesting a possible mechanism for analogous ureas .
  • Alkylating vs. Non-alkylating: Nitrosoureas () act via alkylation, whereas non-nitrosylated ureas like the target compound may rely on hydrogen bonding or enzyme inhibition .

Stability and Degradation Pathways

  • Degradation: Chloroethyl ureas () degrade into 2-chloroethanol, acetaldehyde, and cyclohexylamine, indicating hydrolytic instability .

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